![molecular formula C22H18ClFN4O2S B2554245 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893934-53-7](/img/structure/B2554245.png)

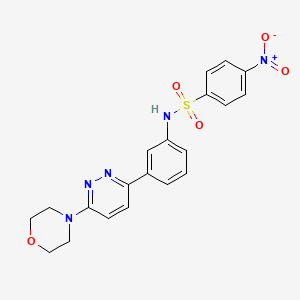

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

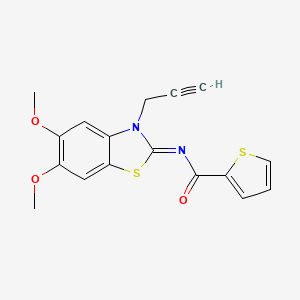

The compound belongs to the class of organic compounds known as phenylpyrazoles . It has a pyrazole nucleus, which is a five-membered heterocycle and is considered a pharmacologically important active scaffold . This nucleus is present in pharmacological agents of diverse therapeutic categories .

Synthesis Analysis

The synthesis of similar compounds involves a three-component reaction of aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile . DABCO efficiently catalyses the reaction with ethanol as a reaction medium . The synthesized compounds are characterized by 1 H-NMR, 13 C { 1 H}-NMR spectroscopy, and HRMS analysis .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazole nucleus. Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N - (4-chlorophenyl) substituted pyrano [2,3-c]pyrazoles was synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity .Applications De Recherche Scientifique

Molecular Interaction and Receptor Binding

Molecular Interaction of Pyrazole Derivatives with Cannabinoid Receptors : A study conducted on pyrazole derivatives, similar in structure to the queried compound, demonstrated potent and selective antagonist behavior for the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to model the interaction between pyrazole derivatives and the CB1 receptor, suggesting a significant role of the N1 aromatic ring moiety and the C5 aromatic ring in conferring antagonist activity (Shim et al., 2002).

Antimicrobial and Antitubercular Activities

Synthesis and Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives : Research on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, similar in heterocyclic structure to the queried compound, showed antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antitubercular and Antibacterial Activities of Carboxamide Derivatives : A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. Some derivatives showed more potent activity than reference drugs, indicating the potential of fluoro-substituted carboxamides in treating bacterial infections and tuberculosis (Bodige et al., 2020).

Anticancer Potential

Synthesis and Anticancer Activity of Pyrazole Derivatives : Novel 1,5-diaryl pyrazole derivatives, incorporating elements like 4-chlorophenyl and 4-fluorophenyl groups, were synthesized and evaluated for their anticancer activity. The study demonstrated the potential of these compounds in developing new anticancer agents, showcasing significant antibacterial and antifungal activity (Ragavan et al., 2010).

Mécanisme D'action

Orientations Futures

The future directions in the study of similar compounds involve further exploration of their pharmacological properties. For instance, pyrazole systems have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

Propriétés

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN4O2S/c23-14-1-5-17(6-2-14)28-21(18-11-31-12-19(18)26-28)25-22(30)13-9-20(29)27(10-13)16-7-3-15(24)4-8-16/h1-8,13H,9-12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWNMTCQSXOUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)

![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)